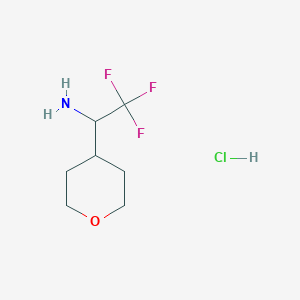

![molecular formula C8H15F2NO B2610187 [1-Amino-4-(difluoromethyl)cyclohexyl]methanol CAS No. 2172454-26-9](/img/structure/B2610187.png)

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

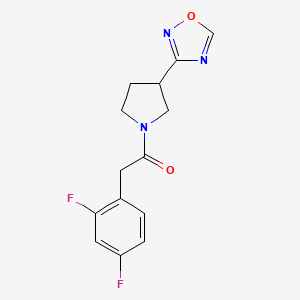

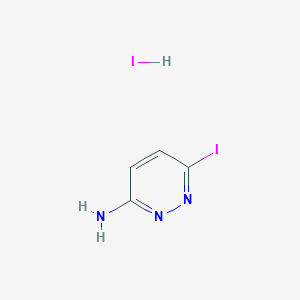

“[1-Amino-4-(difluoromethyl)cyclohexyl]methanol” is a chemical compound with the CAS Number: 2172454-26-9 . It has a molecular weight of 179.21 . The IUPAC name for this compound is (1-amino-4-(difluoromethyl)cyclohexyl)methanol . The InChI code for this compound is 1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2 .

Molecular Structure Analysis

The molecular structure of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol can be represented by the InChI code 1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2 .Physical And Chemical Properties Analysis

The compound [1-Amino-4-(difluoromethyl)cyclohexyl]methanol is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Methanol as a Chemical Building Block

Methanol, a simple alcohol, plays a crucial role in chemical synthesis and energy technologies. It is a key ingredient in producing complex chemicals like acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. The transformation of CO2 and H2 into methanol can significantly reduce atmospheric CO2 emissions. Methanol synthesis is a major consumer of hydrogen, second only to ammonia production. This highlights methanol's importance in both reducing greenhouse gas emissions and serving as a versatile feedstock in chemical manufacturing (Dalena et al., 2018).

Methanol in Energy Generation and Fuel Cells

Methanol is also utilized as an energy carrier for hydrogen production through various methods like steam and autothermal reforming, partial oxidation, methanol decomposition, and methanol-water electrolysis. Its application in direct methanol fuel cells (DMFCs) for power production is well-established, demonstrating its versatility as an energy source. These applications show methanol's potential in renewable energy technologies, contributing to a sustainable energy future (Dalena et al., 2018).

Methanol in Organic Synthesis

Methanol serves as a critical solvent and reagent in organic synthesis, enabling the formation of various chemical structures. It is used as a hydrogen source and C1 synthon in the selective N-methylation of amines, showcasing its role in the synthesis of pharmaceutical agents and key intermediates. This application underlines methanol's value in pharmaceutical manufacturing and organic chemistry (Sarki et al., 2021).

Methanol in Analytical Chemistry

Methanol is instrumental in analytical chemistry, serving as a solvent for various analyses and separations. Its role in the development of hybrid electrophoresis devices for the separation and detection of compounds highlights its utility in enhancing analytical methodologies. This application demonstrates methanol's contribution to advancing analytical techniques, improving the accuracy and efficiency of chemical analyses (Santos et al., 2017).

Safety and Hazards

The compound [1-Amino-4-(difluoromethyl)cyclohexyl]methanol is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

[1-amino-4-(difluoromethyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEMXOMNGIJFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)F)(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

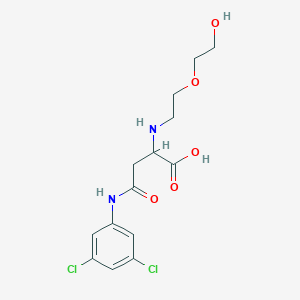

![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)

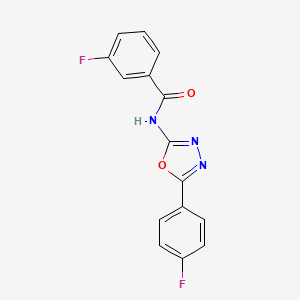

![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)

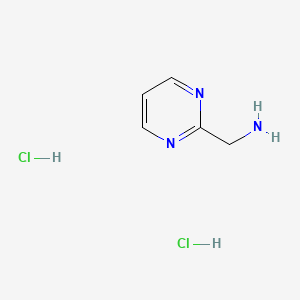

![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)

![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)